molecular formula C18H19NO3 B4835506 N-(3-methoxypropyl)-9H-xanthene-9-carboxamide

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide

Cat. No. B4835506
M. Wt: 297.3 g/mol
InChI Key: VXCFVWMLVFDQDW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide, also known as MPX or XNT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPX is a xanthene derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide exerts its effects through binding to and modulating the activity of certain ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 35 (GPR35). By modulating the activity of these targets, N-(3-methoxypropyl)-9H-xanthene-9-carboxamide can affect various cellular processes such as calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has been shown to have a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. It has also been shown to modulate calcium signaling and neurotransmitter release, which may contribute to its therapeutic potential in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxypropyl)-9H-xanthene-9-carboxamide in lab experiments is its specificity for certain targets, which allows for more precise modulation of cellular processes. However, one limitation is that N-(3-methoxypropyl)-9H-xanthene-9-carboxamide may have off-target effects, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(3-methoxypropyl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide and to determine its potential for use in other therapeutic applications.

Scientific Research Applications

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has been used in various scientific research studies due to its ability to bind to and modulate the activity of certain ion channels and receptors. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has also been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(3-methoxypropyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-12-6-11-19-18(20)17-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)17/h2-5,7-10,17H,6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCFVWMLVFDQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326401
Record name N-(3-methoxypropyl)-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349117-07-3
Record name N-(3-methoxypropyl)-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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